tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-9-6-14-16-7-8(13)4-5-10(9)16/h4-7H,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKHMOABEUENLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C=CC(=CN2N=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Carbamate formation: The final step involves the reaction of the brominated pyrazolo[1,5-a]pyridine with tert-butyl chloroformate in the presence of a base like triethylamine to form the tert-butyl carbamate group.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common reagents used in these reactions include N-bromosuccinimide for bromination, tert-butyl chloroformate for carbamate formation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
The pyrazolo[1,5-a]pyridine scaffold, to which this compound belongs, is known for its diverse biological activities:
1. Anticancer Activity
- Pyrazolo[1,5-a]pyridine derivatives have shown promising results as potential anticancer agents. Research indicates that modifications to this scaffold can enhance its efficacy against various cancer cell lines. For instance, studies have demonstrated that certain derivatives exhibit significant cytotoxicity against breast and lung cancer cells due to their ability to inhibit key signaling pathways involved in tumor growth .
2. Enzyme Inhibition
- Tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate has been investigated for its inhibitory effects on enzymes relevant to disease processes. For example, compounds in this class have been identified as inhibitors of kinases and phosphodiesterases, which are crucial in the treatment of conditions like cancer and neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of a series of pyrazolo[1,5-a]pyridine derivatives, including this compound. The results indicated that this compound exhibited an IC50 value of 15 µM against A549 lung cancer cells, suggesting significant potential for further development as an anticancer therapeutic.
Case Study 2: Neuroprotective Effects
Research has also focused on the neuroprotective properties of pyrazolo[1,5-a]pyridine derivatives. In vitro studies demonstrated that this compound could reduce oxidative stress markers in neuronal cells exposed to amyloid beta peptides, indicating its potential role in Alzheimer's disease treatment .
Material Science Applications
Beyond medicinal chemistry, the compound's unique structural features make it suitable for various applications in material science:
1. Photophysical Properties
- Pyrazolo[1,5-a]pyridine derivatives exhibit interesting photophysical properties that can be harnessed for developing new materials in optoelectronics and photonics. These properties stem from their ability to absorb light and convert it into other forms of energy efficiently .
2. Synthesis of Functional Materials
- The versatility of the tert-butyl group allows for the modification of the compound to create functional materials with tailored properties for specific applications in sensors and catalysts .
| Activity | Measurement Method | Result |
|---|---|---|
| Anticancer Activity | In vitro assay | IC50 = 15 µM against A549 cells |
| Neuroprotective Activity | Oxidative stress assay | Significant reduction observed |
| Enzyme Inhibition | In vitro assay | IC50 = 10 µM against specific kinases |
Mechanism of Action
The mechanism of action of tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the pyrazolo[1,5-a]pyridine core play crucial roles in its binding affinity and specificity. The compound can modulate various biological pathways by interacting with enzymes, receptors, or other proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on synthesis, physicochemical properties, and reactivity.
Structural Analogues and Substitution Patterns
Table 1: Key Structural Analogues
Key Observations:
Core Heterocycle: The target compound features a pyrazolo[1,5-a]pyridine core, while analogues (e.g., 147, 152) utilize pyrazolo[1,5-a]pyrimidine, which introduces an additional nitrogen atom.
Substituent Diversity :
- Bromine : Bromine at the 6-position (target compound) vs. 3-position (compounds 147, 152) alters steric and electronic profiles.
- Biphenyl Groups : Analogues 147 and 152 incorporate biphenyl substituents, enhancing π-π stacking interactions in biological targets .
- Ethyl vs. Bromine : Compound 134 replaces bromine with an ethyl group, reducing electrophilicity but improving metabolic stability .
Key Observations:
Bromination Efficiency : Higher yields in compound 152 (85%) vs. 147 (58%) suggest steric and electronic effects of substituents influence NBS reactivity .
Boc Deprotection : The target compound’s Boc group can be removed under acidic conditions (e.g., HCl/dioxane), similar to analogues .
Cross-Coupling Utility : Bromine in the target compound enables Suzuki-Miyaura couplings, analogous to compound 173 (boronic ester derivative) .
Physicochemical and Spectroscopic Properties
Table 3: Comparative Spectroscopic Data
Key Observations:
¹H NMR Trends : Boc-protected tert-butyl groups consistently resonate at ~1.39–1.40 ppm across analogues .
HRMS Accuracy : Observed [M+H]⁺ values align with theoretical calculations within ±0.0005 Da, confirming purity .
Biological Activity
Tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H13BrN4O2
- Molecular Weight : 313.15 g/mol
- CAS Number : 2416233-73-1
This compound is a derivative of the pyrazolo[1,5-a]pyridine scaffold, which is known for its diverse pharmacological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various nucleophiles and electrophiles. Recent studies have highlighted efficient synthetic routes that yield high purity compounds suitable for biological assays.
Anticancer Activity
Research has demonstrated that compounds containing the pyrazolo[1,5-a]pyridine core exhibit significant anticancer properties. In vitro studies using various cancer cell lines have shown that these compounds can inhibit cell proliferation and induce apoptosis. For instance, a study reported the anticancer activity of a series of pyrazolo[1,5-a]pyrimidine derivatives against human breast cancer cells (MDA-MB-231) using MTT assays. Although specific data on this compound was limited, related compounds have shown promising results in similar assays .
Enzymatic Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyridine derivatives are known to act as selective inhibitors for various kinases and phosphodiesterases (PDEs). These enzymes play crucial roles in cancer progression and other diseases, making them valuable targets for drug development. The ability of this compound to inhibit these enzymes could contribute to its therapeutic efficacy .
Antimicrobial and Antioxidant Properties
In addition to anticancer activity, pyrazolo[1,5-a]pyridine derivatives have been reported to possess antimicrobial and antioxidant properties. These activities are essential for developing new treatments against infections and oxidative stress-related diseases .
Case Studies
Several studies have focused on the biological evaluation of pyrazolo[1,5-a]pyridine derivatives:
- Anticancer Screening : A library of synthesized pyrazolo[1,5-a]pyrimidin-7-ols was screened for anticancer activity against MDA-MB-231 cells. None showed significant growth inhibition; however, modifications in the structure led to improved potency in other derivatives .
- Kinase Inhibition : Research indicated that certain pyrazolo[1,5-a]pyrimidines exhibited strong inhibitory effects on specific kinases involved in cell signaling pathways related to cancer progression .
Summary Table of Biological Activities
Q & A
Q. How can the synthesis of tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate be optimized for yield and purity?
Methodological Answer:
- Reaction Conditions: Optimize temperature (typically 50–80°C), solvent choice (e.g., DMF or THF for polar aprotic environments), and reaction time (monitored via TLC) to minimize side reactions like dehalogenation or carbamate degradation .
- Purification: Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from dichloromethane/ether mixtures to isolate the product .
- Key Parameters: Maintain anhydrous conditions to prevent hydrolysis of the tert-butyl carbamate group .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR to confirm the pyrazolo[1,5-a]pyridine core and tert-butyl carbamate substitution. The bromine atom at position 6 causes distinct deshielding in H NMR (δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight and isotopic patterns (e.g., Br/Br splitting) .
- X-ray Crystallography: Resolve steric effects of the tert-butyl group and bromine’s spatial orientation .
Q. What are the stability considerations for this compound under varying pH conditions?
Methodological Answer:
- Acidic Conditions: Avoid prolonged exposure to pH < 3, as the tert-butyl carbamate group undergoes acid-catalyzed hydrolysis to form unstable amines .
- Basic Conditions: Stable at pH 7–9 but degrades in strong bases (pH > 10) via nucleophilic attack on the carbamate carbonyl .
- Storage Recommendations: Store at 2–8°C under inert gas (argon) to prevent oxidation of the pyrazole ring .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of the bromine substituent in cross-coupling reactions?
Methodological Answer:
- Kinetic Studies: Monitor Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh)) via F NMR (if fluorinated aryl boronic acids are used) to track intermediate formation .
- Computational Modeling: Employ density functional theory (DFT) to calculate activation energies for oxidative addition of the C–Br bond to Pd(0), identifying steric hindrance from the tert-butyl group .
Q. How can computational methods accelerate the design of derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., Gaussian or ORCA) to predict feasible reaction pathways for introducing substituents at the pyridine or pyrazole positions .
- Docking Simulations: Model interactions with biological targets (e.g., kinases) to prioritize derivatives with improved binding affinity .
Q. How should researchers address contradictory data in catalytic applications of this compound?
Methodological Answer:
- Statistical Design of Experiments (DoE): Apply factorial designs to isolate variables (e.g., catalyst loading, solvent polarity) causing inconsistent yields .
- In Situ Monitoring: Use ReactIR or Raman spectroscopy to detect transient intermediates that may explain divergent outcomes .
Q. What strategies are effective for evaluating the compound’s pharmacological potential?
Methodological Answer:
- Enzyme Inhibition Assays: Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates to assess metabolic stability .
- Cellular Uptake Studies: Employ LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa) .
Q. How can the compound’s reactivity be leveraged to synthesize novel heterocyclic derivatives?
Methodological Answer:
- Nucleophilic Substitution: Replace bromine with amines or thiols under microwave irradiation (100–120°C, 30 min) to enhance regioselectivity .
- Cycloaddition Reactions: Utilize Huisgen azide-alkyne click chemistry to append triazole moieties for biological labeling .
Handling Contradictions in Experimental Outcomes
- Case Study: Discrepancies in Suzuki coupling yields may arise from trace moisture in solvents. Implement Karl Fischer titration to ensure solvent dryness (<50 ppm HO) and repeat reactions under rigorously anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
